molecular formula C9H7BrClNO4 B12829631 Ethyl 3-bromo-5-chloro-4-nitrobenzoate

Ethyl 3-bromo-5-chloro-4-nitrobenzoate

Cat. No.: B12829631
M. Wt: 308.51 g/mol
InChI Key: DBWCNWHTGXIASX-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-chloro-4-nitrobenzoate (CAS 1503959-72-5) is a versatile benzoate ester derivative with the molecular formula C9H7BrClNO4 and a molecular weight of 308.51 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring bromo, chloro, and nitro substituents on the aromatic ring, makes it a suitable precursor for various nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. Researchers utilize this multi-halogenated nitrobenzoate ester in the exploration and synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and functional materials. The ester group can be hydrolyzed to the corresponding carboxylic acid, or the nitro group can be reduced to an amine, providing multiple synthetic handles for further chemical modification. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

Molecular Formula

C9H7BrClNO4

Molecular Weight

308.51 g/mol

IUPAC Name

ethyl 3-bromo-5-chloro-4-nitrobenzoate

InChI

InChI=1S/C9H7BrClNO4/c1-2-16-9(13)5-3-6(10)8(12(14)15)7(11)4-5/h3-4H,2H2,1H3

InChI Key

DBWCNWHTGXIASX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-chloro-4-nitrobenzoate typically involves multiple steps. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by bromination and chlorination to add the bromine and chlorine atoms, respectively. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired substitutions occur at the correct positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-5-chloro-4-nitrobenzoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The most structurally analogous compound identified is Ethyl 5-bromo-2-chloro-4-fluorobenzoate (CAS: 351325-30-9), which shares the same benzoate ester backbone but differs in substituent positions and types . A detailed comparison is provided below:

Property Ethyl 3-bromo-5-chloro-4-nitrobenzoate Ethyl 5-bromo-2-chloro-4-fluorobenzoate
Molecular Formula C₉H₇BrClNO₄ C₉H₇BrClFO₂
Molar Mass (g/mol) 308.51 281.51
Substituent Positions 3-Br, 5-Cl, 4-NO₂ 5-Br, 2-Cl, 4-F
Key Functional Groups Nitro (-NO₂), Br, Cl Fluoro (-F), Br, Cl
Electron Effects Strong electron withdrawal (NO₂ dominates) Moderate electron withdrawal (F, Br, Cl)
Polarity High (due to NO₂) Moderate (F is electronegative but less polar)
Solubility Likely low in water; higher in polar aprotic solvents Higher in organic solvents (e.g., ethyl acetate)

Reactivity and Stability

  • Electrophilic Substitution: The nitro group in this compound strongly deactivates the ring, making electrophilic substitution reactions (e.g., nitration, sulfonation) improbable.
  • Nucleophilic Aromatic Substitution : Both compounds may undergo nucleophilic substitution under forcing conditions, but the nitro group’s meta-directing nature in the target compound could favor specific substitution patterns.
  • Thermal Stability : Nitro-containing compounds like this compound may exhibit lower thermal stability compared to the fluorinated analog, which lacks explosive tendencies.

Research Findings and Implications

Substituent Position Effects : The 4-nitro group in the target compound creates a more electron-deficient ring than the 4-fluoro substituent, altering reaction pathways and solubility.

Bioactivity Potential: Nitro groups are associated with antimicrobial and antiparasitic activities, whereas fluorine is favored in CNS-targeting drugs due to blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-bromo-5-chloro-4-nitrobenzoate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via sequential functionalization of a benzoic acid derivative. For example:

Nitration : Introduce the nitro group to a halogen-substituted benzoic acid precursor under controlled nitration conditions (e.g., mixed acid at 0–5°C to avoid over-nitration) .

Esterification : React the nitro-substituted benzoic acid with ethanol in the presence of thionyl chloride (SOCl₂) or DCC as a coupling agent. highlights the use of thionyl chloride in benzene with dimethylformamide (DMF) as a catalyst for analogous esterifications .

Halogenation : Bromine and chlorine can be introduced via electrophilic substitution or metal-catalyzed cross-coupling reactions. For example, bromination using Br₂ in acetic acid or chlorination with Cl₂ gas under inert conditions .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess halogenating agents) and temperature (e.g., reflux for esterification) to improve yields.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm for aromatic protons) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., distinct 79Br/81Br^{79}\text{Br}/^{81}\text{Br} and 35Cl/37Cl^{35}\text{Cl}/^{37}\text{Cl} clusters) .
    • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves stereoelectronic effects. notes SHELXL’s robustness for small-molecule refinement, especially with heavy atoms like Br/Cl .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected coupling constants in NMR) be resolved for this compound?

  • Approach :

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Adjust for solvent effects (e.g., chloroform vs. DMSO) .

Crystallographic Cross-Check : Use X-ray data to confirm spatial arrangement of substituents, which may explain anomalous coupling due to steric hindrance or resonance effects .

Isotopic Analysis : For ambiguous halogen signals, employ 2J^2J-coupling analysis or ESI-MS to differentiate Br/Cl isotopic contributions .

Q. What strategies mitigate byproduct formation during multi-step synthesis (e.g., ester hydrolysis or undesired halogen migration)?

  • Key Strategies :

  • Protection/Deprotection : Temporarily protect reactive sites (e.g., nitro groups) with acetyl or tert-butyl groups during halogenation .
  • Solvent Selection : Use aprotic solvents (e.g., DCM or THF) to minimize hydrolysis during esterification. emphasizes benzene’s role in stabilizing reactive intermediates .
  • Low-Temperature Halogenation : Perform bromination/chlorination at –20°C to reduce radical side reactions.

Data Contradiction Analysis

Observed Issue Potential Cause Resolution
Low yields in nitration stepCompeting sulfonation or over-nitrationUse sulfuric acid as a catalyst sparingly; monitor temperature strictly .
Unresolved X-ray crystallographyCrystal twinning or poor diffraction qualityRecrystallize from ethyl acetate/hexane; use SHELXD for twinned data .
Inconsistent melting pointPolymorphism or residual solventsPurify via column chromatography; perform DSC to identify polymorphs .

Methodological Recommendations

  • Synthesis : Optimize nitro positioning before halogenation to avoid steric clashes.
  • Characterization : Combine crystallography (SHELX ) with spectroscopic data for unambiguous assignment.
  • Data Analysis : Cross-validate computational models (e.g., DFT) with experimental results to resolve contradictions.

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